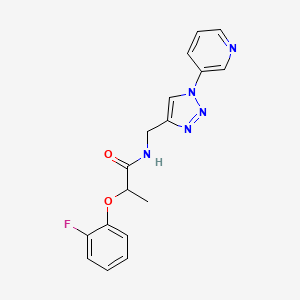
2-(2-fluorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-fluorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the 1,2,3-triazole moiety is significant as it is known to enhance the binding affinity to various biological targets due to its unique electronic properties and ability to form hydrogen bonds.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, triazole derivatives have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values for related triazole compounds range from 1.1 μM to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116 .
Antimicrobial Activity
Additionally, certain derivatives within this chemical class demonstrate antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital enzymatic functions .
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- Ortho-substituted derivatives generally exhibit superior activity compared to meta or para substitutions.
- The number and type of substituents on the aromatic rings significantly influence the compound's potency.
For example, compounds with ortho-hydroxyl or ortho-methyl groups have shown enhanced cytotoxicity compared to their para-substituted counterparts .
Research Findings
A detailed examination of the literature reveals several key findings regarding the biological activity of related compounds:
| Compound | Activity Type | IC50 Value | Cell Line |
|---|---|---|---|
| Compound 9 | Antiproliferative | 1.1 μM | MCF-7 |
| Compound 10 | Antiproliferative | 2.6 μM | HCT-116 |
| Compound 11 | Antiproliferative | 1.4 μM | HepG2 |
| Compound 6 | Antimicrobial | - | E. coli |
| Compound 7 | Antimicrobial | - | S. aureus |
Case Studies
One notable case study involved the synthesis of a series of triazole derivatives where researchers observed significant anticancer activity through TS inhibition. These studies utilized molecular docking simulations to predict binding affinities and corroborate experimental findings .
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12(25-16-7-3-2-6-15(16)18)17(24)20-9-13-11-23(22-21-13)14-5-4-8-19-10-14/h2-8,10-12H,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQTWGAUIVYWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2=CN=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













